![molecular formula C24H30Fe2O4 B1580954 Pentamethylcyclopentadienyliron dicarbonyl dimer CAS No. 35344-11-7](/img/structure/B1580954.png)
Pentamethylcyclopentadienyliron dicarbonyl dimer
Overview
Description
Pentamethylcyclopentadienyliron dicarbonyl dimer is an organometallic compound with the formula [ (CH 3) 5 C 5 Fe (CO) 2] 2 . It is also known as Dicarbonyl (pentamethylcyclopentadienyl)iron dimer . The compound is used as a dinuclear metal carbonyl catalyst for a variety of carbon-carbon bond-forming reactions .
Molecular Structure Analysis
The molecular formula of this compound is C24H30Fe2O4 . The compound has a molecular weight of 494.19 g/mol . The structure of the compound can be represented by the SMILES notation: [Fe].[Fe].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C[C]1CCC[C]1C.C[C]1CCC[C]1C .Chemical Reactions Analysis
This compound is used as a catalyst for a variety of carbon-carbon bond-forming reactions . It is also used as a radical initiator and a precursor to alkyl and acyl iron complexes useful in organic synthesis .Physical And Chemical Properties Analysis
This compound is a dark reddish-purple crystalline solid . It is readily soluble in moderately polar organic solvents such as chloroform and pyridine, but less soluble in carbon tetrachloride and carbon disulfide . The compound is insoluble but stable towards water .Scientific Research Applications
Hetero-Double-Helix Formation
Pentamethylcyclopentadienyliron dicarbonyl dimer shows potential in the formation of hetero-double-helix structures. Studies on ethynylhelicene oligomers possessing perfluorooctyl side chains have indicated the formation of a helix-dimer, highlighting the compound's relevance in complex molecular structures and interactions (Amemiya et al., 2008).
Mixed-Valent State and Catalysis
Research into dicarbonyl(pentamethylcyclopentadienyl)(ferroceniumyl)iron hexafluorophosphate has revealed a dimetallic cation with a stable mixed-valent structure and unique redox features. This compound demonstrates significant potential in catalytic processes due to its electronic structure and the strong electronic coupling between iron centers (Argouarch et al., 2017).
Dimer Formation and Bonding Mechanisms
The dimer of heptafulveneiron tricarbonyl, closely related to this compound, has been studied for its structure and bonding mechanisms. This research is crucial for understanding the formation of dimers and the role of metal tricarbonyl fragments in promoting electrocyclic dimerization (Eisenstadt et al., 1974).
Radical Generation and Reaction Kinetics
The pentamethylcyclopentadienyl radical, closely related to the dimer, has been a subject of study in terms of its generation, electron spin resonance spectrum, and reaction kinetics. This research provides insights into the thermal dissociation of the dimer and the factors influencing its stability (Davies & Lusztyk, 1980).
Safety and Hazards
Mechanism of Action
Pentamethylcyclopentadienyliron dicarbonyl dimer is an organometallic compound . It is a dark reddish-purple crystalline solid, which is readily soluble in moderately polar organic solvents such as chloroform and pyridine, but less soluble in carbon tetrachloride and carbon disulfide . This compound is insoluble in but stable toward water . It is reasonably stable to storage under air and serves as a convenient starting material for accessing other derivatives .
In solution, this compound can be considered a dimeric half-sandwich complex. It exists in three isomeric forms: cis, trans, and an unbridged, open form . These isomeric forms are distinguished by the position of the ligands . The cis and trans isomers differ in the relative position of the cyclopentadienyl ligands . The cis and trans isomers have the formulation [(η5-C5H5)Fe(CO)(μ-CO)]2, that is, two carbon monoxide ligands are terminal whereas the other two carbon monoxide ligands bridge between the iron atoms . The cis and trans isomers interconvert via the open isomer, which has no bridging ligands between iron atoms . Instead, it is formulated as (η5-C5H5)(OC)2Fe−Fe(CO)2(η5-C5H5) — the metals are held together by an iron–iron bond . At equilibrium, the cis and trans isomers are predominant . In addition, the terminal and bridging carbonyls are known to undergo exchange .
properties
InChI |
InChI=1S/2C10H15.4CO.2Fe/c2*1-6-7(2)9(4)10(5)8(6)3;4*1-2;;/h2*1-5H3;;;;;; | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGBSDPRTITVSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Fe2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333316 | |
Record name | carbon monoxide; iron; 1,2,3,4,5-pentamethylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35344-11-7 | |
Record name | carbon monoxide; iron; 1,2,3,4,5-pentamethylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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